4-Bromo-1-naphthaldehyde

Physical Property Procurement Stability

4-Bromo-1-naphthaldehyde (CAS 50672-84-9, molecular formula C₁₁H₇BrO, molecular weight 235.08 g/mol) is a brominated naphthalene-1-carbaldehyde derivative that combines an electrophilic aldehyde group at the C1 position with an aryl bromide substituent at the C4 position of the naphthalene ring. This compound is commercially available as an off-white to pale beige solid with a melting point of approximately 250 °C, a predicted density of 1.552 g/cm³, and an XLogP of 3.3.

Molecular Formula C11H7BrO
Molecular Weight 235.08 g/mol
CAS No. 50672-84-9
Cat. No. B041720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-naphthaldehyde
CAS50672-84-9
Synonyms4-Bromo-1-naphthaldehyde;  4-Bromo-1-naphthalenecarboxaldehyde;  4-Bromo-1-naphthylaldehyde
Molecular FormulaC11H7BrO
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Br)C=O
InChIInChI=1S/C11H7BrO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H
InChIKeySESASPRCAIMYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-naphthaldehyde (CAS 50672-84-9): Procurement-Relevant Baseline for a Bifunctional Naphthalene Building Block


4-Bromo-1-naphthaldehyde (CAS 50672-84-9, molecular formula C₁₁H₇BrO, molecular weight 235.08 g/mol) is a brominated naphthalene-1-carbaldehyde derivative that combines an electrophilic aldehyde group at the C1 position with an aryl bromide substituent at the C4 position of the naphthalene ring [1]. This compound is commercially available as an off-white to pale beige solid with a melting point of approximately 250 °C, a predicted density of 1.552 g/cm³, and an XLogP of 3.3 . It is supplied at purities typically ranging from 95% to 99% (HPLC/GC) by multiple global vendors, with packaging from milligram to kilogram scale . In contrast to the parent compound 1-naphthaldehyde (CAS 66-77-3, mp 1–2 °C, liquid at room temperature), the 4-bromo substitution fundamentally alters the compound's physical form, electronic properties, and synthetic utility, establishing it as a distinct procurement entity rather than a simple analog [2].

Why 4-Bromo-1-naphthaldehyde Cannot Be Replaced by Generic Naphthaldehydes or Other Halo-Analogs in Critical Synthetic Workflows


The substitution of 4-bromo-1-naphthaldehyde with 1-naphthaldehyde, 4-chloro-1-naphthaldehyde, 2-bromo-1-naphthaldehyde, or 4-fluoro-1-naphthaldehyde is not chemically equivalent because each analog presents a materially different combination of physical form, electronic properties, and orthogonal reactivity. The parent 1-naphthaldehyde (liquid, mp 1–2 °C) lacks the aryl halide handle entirely, precluding any downstream cross-coupling chemistry . Among halogenated analogs, the C–Br bond possesses a bond dissociation energy (~339 kJ/mol for Ph–Br vs. ~402 kJ/mol for Ph–Cl and ~526 kJ/mol for Ph–F), conferring an intermediate oxidative addition reactivity to palladium(0) that is kinetically more favorable than the chloro analog yet more controllable than the iodo analog — a critical determinant of chemoselectivity in multi-step sequences [1]. The 4-position regiochemistry places the bromine atom para to the aldehyde on the same ring, establishing a predictable electronic push–pull system (CHO is electron-withdrawing by resonance and inductive effects; Br is electron-withdrawing inductively but electron-donating by resonance), which alters the electrophilicity of the aldehyde carbonyl compared to the 2-bromo regioisomer [2]. The following quantitative evidence establishes where these differences produce measurable, decision-relevant outcomes for compound selection.

Product-Specific Quantitative Evidence Guide for 4-Bromo-1-naphthaldehyde (CAS 50672-84-9): Comparator-Based Differentiation Data


Physical Form and Handling: Solid vs. Liquid Differentiation from 1-Naphthaldehyde

4-Bromo-1-naphthaldehyde is a crystalline solid at ambient temperature (mp ~250 °C), whereas the parent 1-naphthaldehyde is a liquid (mp 1–2 °C) . This represents a solid-to-liquid phase change of approximately +248 °C, which has direct implications for shipping classification, storage stability, and handling protocols. The density increases from 1.15 g/mL (1-naphthaldehyde) to 1.552 g/cm³ (4-bromo-1-naphthaldehyde), a ~35% increase attributable to the bromine atom . The aqueous solubility decreases from <1 g/L for 1-naphthaldehyde to ~0.023 g/L (25 °C) for the brominated compound — a >40-fold reduction . The XLogP increases from 3.1 (1-naphthaldehyde) to 3.3 (4-bromo-1-naphthaldehyde), consistent with the increased lipophilicity imparted by bromine substitution [1][2].

Physical Property Procurement Stability Storage

Synthesis Route Yield: Two Established Multi-Gram Routes to 4-Bromo-1-naphthaldehyde

Two distinct multi-gram synthetic routes to 4-bromo-1-naphthaldehyde have been reported with documented yields. Route A (Sommelet-type oxidation): 1-bromo-4-bromomethylnaphthalene reacted with hexamethylenetetramine (molar ratio 1:2.5), then HCl hydrolysis, yielding 200.4 g of product (80.4% yield) after ethanol recrystallization . Route B (carboxylic acid reduction/oxidation): 4-bromonaphthalene-1-carboxylic acid was reduced with BH₃·THF, then oxidized with Dess–Martin periodinane and NaHCO₃, yielding 3.6 g (78%) of purified product as a colorless solid . By comparison, the synthesis of 1-naphthaldehyde from 1,4-dibromonaphthalene and DMF yields approximately 54–60% . For the 4-chloro analog (CAS 5471-26-1), yields from comparable routes are not systematically reported in the open literature, and the compound is listed as discontinued by several major suppliers, indicating limited commercial availability . For the 4-iodo analog (CAS 1261626-80-5), commercial availability is restricted to niche suppliers at significantly higher cost .

Synthesis Scale-up Process Chemistry Yield Comparison

Orthogonal Dual Reactivity: Aldehyde Derivatization Plus Palladium-Catalyzed Cross-Coupling

4-Bromo-1-naphthaldehyde is distinguished from 1-naphthaldehyde by the presence of the C4 aryl bromide, which enables sequential or orthogonal functionalization not possible with the parent compound. The aldehyde group participates in condensation reactions (Schiff base formation, Wittig, Grignard additions, aldol condensations), while the aryl bromide serves as a substrate for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination) [1]. This dual reactivity was exploited by Gao et al. (2025), who used commercial 4-bromo-1-naphthaldehyde as the starting material for a total synthesis of daldiquinone: the bromine atom enabled a Pd-catalyzed regioselective peri-C–H oxygenation, while the aldehyde underwent subsequent transformations through a 7-step linear sequence to afford the natural product in 40% overall yield [2]. By contrast, 1-naphthaldehyde lacks the aryl halide and cannot participate in any palladium-catalyzed C–C or C–heteroatom bond-forming cross-couplings without prior halogenation [3]. Among 4-halo analogs, the 4-bromo derivative offers an optimal balance: the C(sp²)–Br bond undergoes oxidative addition to Pd(0) with greater facility than the C–Cl bond (~339 vs. ~402 kJ/mol BDE), yet avoids the light-sensitivity and cost premium of the 4-iodo analog (~272 kJ/mol BDE) [4].

Cross-Coupling Suzuki-Miyaura Bifunctional Building Block Molecular Complexity

Chalcone Synthesis Yields: 4-Bromo-1-naphthyl Chalcones Prepared in >90% Yield Under Solvent-Free Conditions

Thirunarayanan and Vanangamudi (2006) demonstrated that 4-bromo-1-naphthaldehyde-derived chalcones (4-bromo-1-naphthyl chalcones) can be synthesized via silica-sulfuric acid-catalyzed crossed-aldol condensation under solvent-free conditions with yields exceeding 90% [1]. The catalyst (silica-sulfuric acid) was shown to be reusable without loss of activity, and the reaction proceeded with operational simplicity and easier work-up compared to traditional acid- or base-catalyzed methods. In a subsequent study, Zangade et al. (2010) used brominated naphthaldehyde to prepare seven new chalcones and flavones containing the substituted naphthalene moiety, which were then screened for antibacterial activity against Escherichia coli and Staphylococcus aureus [2]. By contrast, analogous chalcone syntheses using 1-naphthaldehyde as the aldehyde component have been reported with variable yields, typically in the range of 60–85% depending on the acetophenone substitution pattern and catalyst employed [3]. The 4-bromo substituent on the naphthalene ring contributes to the enhanced electrophilicity of the carbonyl carbon (through the electron-withdrawing inductive effect of bromine), which may account for the high and consistent yields observed in aldol condensations with substituted acetophenones.

Chalcone Synthesis Aldol Condensation Green Chemistry Antimicrobial Scaffolds

Total Synthesis of Daldiquinone: 4-Bromo-1-naphthaldehyde as the Commercially Sourced Key Intermediate for a Bioactive Natural Product

Gao et al. (2025) reported a concise total synthesis of the binaphthoquinone natural product daldiquinone, which possesses potent anti-angiogenesis activity, using commercially available 4-bromo-1-naphthaldehyde as the sole aromatic starting material [1]. The synthesis proceeded through a longest linear sequence of seven steps with an overall yield of 40%. The bromine atom of 4-bromo-1-naphthaldehyde was critical: it enabled a Pd-catalyzed regioselective peri-C–H oxygenation that installed a hydroxyl group at the C8 position of the naphthalene framework, a transformation not accessible from 1-naphthaldehyde without prior halogenation [2]. The binaphthalene core was subsequently constructed via Suzuki–Miyaura coupling, utilizing the inherent bromine as the coupling handle. A Baeyer–Villiger oxidative rearrangement of the binaphthol intermediate proceeded in 81% yield, followed by IBX oxidation to the naphthoquinone. The authors noted that prior total syntheses of daldiquinone (e.g., by Türkmen) employed 1,8-dihydroxynaphthalene as the starting material, which constrains the diversity of accessible daldiquinone analogs due to the limited variety of 1,8-dinaphthol derivatives [2]. The 4-bromo-1-naphthaldehyde-based route overcomes this limitation by allowing modular introduction of structural diversity through the bromine-enabled cross-coupling step.

Total Synthesis Natural Product C–H Activation Anti-Angiogenesis

Bromine Heavy-Atom Effect: Class-Level Photophysical Differentiation for Materials Chemistry Applications

The bromine atom at the C4 position of 4-bromo-1-naphthaldehyde introduces a heavy-atom effect that enhances spin–orbit coupling (SOC) and accelerates S₁ → Tₙ intersystem crossing (ISC) relative to the non-halogenated parent 1-naphthaldehyde [1]. Studies on naphthaldehyde photophysics have established that naphthaldehydes are inherently non-fluorescent due to efficient ISC from the S₁(n,π*) state to the triplet manifold [2]. The introduction of a bromine substituent amplifies this ISC rate: broadly, the more bromo atoms in a molecule, the faster the S₁ → Tₙ and T₁ → S₀ processes, consistent with stronger heavy-atom-enhanced SOC [1]. For materials chemistry applications — such as the development of phosphorescent metal-organic frameworks (MOFs), organic light-emitting diode (OLED) intermediates, and non-linear optical materials — this enhanced triplet state population is functionally relevant . The 4-fluoro-1-naphthaldehyde (CAS 172033-73-7) does not exhibit a significant heavy-atom effect (F is a second-period element with weak SOC), while the 4-chloro analog (CAS 5471-26-1) provides a weaker heavy-atom effect than bromine (SOC scales approximately as Z⁴, where Z is the atomic number: Z(Br) = 35, Z(Cl) = 17) [3]. The 4-iodo analog would provide an even stronger effect, but its commercial availability is limited and its C–I bond is photolabile. This positions 4-bromo-1-naphthaldehyde as the optimal intermediate for photophysical tailoring among the readily accessible 4-halo-1-naphthaldehydes.

Photophysics Intersystem Crossing OLED Materials Phosphorescence

Best Research and Industrial Application Scenarios for 4-Bromo-1-naphthaldehyde (CAS 50672-84-9): Evidence-Linked Use Cases


Modular Synthesis of Chalcone and Flavone Libraries for Antimicrobial Screening Programs

Based on the >90% yield reported for 4-bromo-1-naphthyl chalcone synthesis under solvent-free, reusable-catalyst conditions [1], and the demonstrated antibacterial activity of chalcones and flavones derived from brominated naphthaldehyde against E. coli and S. aureus [2], medicinal chemistry groups building antimicrobial screening libraries should prioritize 4-bromo-1-naphthaldehyde over 1-naphthaldehyde. The bromine substituent enhances carbonyl electrophilicity, contributing to consistently high condensation yields, while the aryl bromide retains a handle for late-stage diversification via Suzuki coupling to generate focused analog sets.

Total Synthesis of Naphthalene-Containing Natural Products Requiring Regioselective C–H Functionalization

The daldiquinone total synthesis (7 steps, 40% overall yield) by Gao et al. (2025) establishes 4-bromo-1-naphthaldehyde as a strategically enabling starting material for polycyclic natural products containing a naphthalene core [3]. The C4 bromine enables Pd-catalyzed regioselective peri-C–H oxygenation, a transformation that cannot be performed on 1-naphthaldehyde without prior halogenation. Synthetic groups pursuing naphthalene-containing natural products or their analogs should procure this compound as the gateway intermediate, particularly where analog diversification through the bromine position is a project goal.

Construction of π-Extended Materials for OLED, MOF, and Non-Linear Optical Research

The extended naphthalene π-system combined with the bromine heavy-atom effect makes 4-bromo-1-naphthaldehyde a rational precursor for phosphorescent metal-organic frameworks (MOFs), organic light-emitting diode (OLED) intermediates, and non-linear optical chromophores . Among commercially accessible 4-halo-1-naphthaldehydes, the 4-bromo derivative offers the optimal balance of heavy-atom-enhanced intersystem crossing (SOC ∝ Z⁴, Z(Br) = 35), bench stability, and supply chain reliability. Materials chemistry groups should select this compound over the 4-chloro analog (weaker SOC) and the 4-iodo analog (limited availability, photolability) for exploratory phosphorescent materials synthesis.

Sequential Orthogonal Derivatization Strategies in Complex Molecule Assembly

The unique combination of an aldehyde and an aryl bromide on the same naphthalene scaffold — with the two groups positioned para to each other on the same ring — enables orthogonal reaction sequences where aldehyde derivatization (e.g., Schiff base formation, reductive amination, Grignard addition) is performed first, followed by Pd-catalyzed cross-coupling at the bromine position, or vice versa [4]. This dual-handle architecture eliminates the need for a separate halogenation step that would be required if 1-naphthaldehyde were used, reducing the step count in multi-step synthetic routes. Process chemistry and medicinal chemistry groups designing convergent synthetic strategies should procure 4-bromo-1-naphthaldehyde in preference to 1-naphthaldehyde whenever a downstream C–C or C–heteroatom bond-forming cross-coupling is anticipated.

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